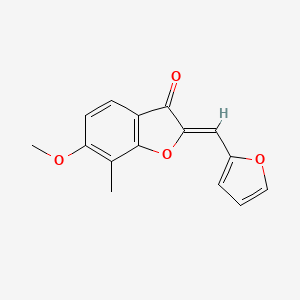

(Z)-2-(furan-2-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-2-(furan-2-ylmethylidene)-6-methoxy-7-methyl-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-9-12(17-2)6-5-11-14(16)13(19-15(9)11)8-10-4-3-7-18-10/h3-8H,1-2H3/b13-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZHHSJXSAEZJI-JYRVWZFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(furan-2-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structural features, including the presence of furan and benzofuran moieties, suggest diverse pharmacological applications. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of (Z)-2-(furan-2-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one can be represented as follows:

1. Antibacterial Activity

The presence of furan and benzofuran rings in (Z)-2-(furan-2-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one indicates potential antibacterial properties. Compounds with similar structures have shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, preliminary studies suggest that derivatives of benzofuran exhibit notable antibacterial activity, which may extend to this compound as well .

| Compound | Activity | Target Bacteria |

|---|---|---|

| Benzofuran Derivatives | Antibacterial | Staphylococcus aureus, Escherichia coli |

| (Z)-2-(furan-2-ylmethylene)... | Potentially Antibacterial | TBD |

2. Anticancer Activity

Research indicates that compounds containing the benzofuran scaffold have significant anticancer properties. A study highlighted the effectiveness of various benzo[b]furan derivatives as tubulin polymerization inhibitors, which is crucial for cancer cell proliferation. The structure-activity relationship (SAR) suggests that modifications at specific positions enhance their potency against cancer cells .

Case Study:

In a comparative study, a derivative similar to (Z)-2-(furan-2-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one demonstrated IC50 values significantly lower than standard chemotherapeutic agents across multiple cancer cell lines. This suggests a promising avenue for further exploration in cancer therapeutics .

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| Standard Drug (CA-4) | 42 | Various Cancer Cell Lines |

| Similar Benzofuran Derivative | 24 | HeLa Cells |

3. Antioxidant Activity

The antioxidant potential of (Z)-2-(furan-2-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one has been explored through various assays. Compounds with similar structures have shown significant hydroxyl radical scavenging activity, indicating that this compound may also possess protective effects against oxidative stress .

The biological activities of (Z)-2-(furan-2-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one are likely linked to its ability to interact with key biological targets:

- Antibacterial: Potential inhibition of bacterial enzymes through hydrogen bonding with amino acid residues.

- Anticancer: Inhibition of tubulin polymerization, disrupting mitotic processes in cancer cells.

- Antioxidant: Scavenging reactive oxygen species (ROS), thereby reducing oxidative damage.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural analogs and their substituent differences compared to the target compound:

Key Observations:

- Substituent Effects on Solubility : The target compound’s 6-methoxy group improves aqueous solubility compared to halogenated derivatives (e.g., bromine in ). Carbamate (BH26206) and hydroxyl (AV28518) substituents further modulate polarity .

- Stereochemical Stability : The (Z)-configuration of the furan-2-ylmethylene group is conserved in analogs like BH26206 and BH26265, suggesting synthetic preference for this isomer .

- Pharmacological Implications : Bulky substituents (e.g., BH26265’s trimethoxybenzylidene) may reduce membrane permeability, whereas smaller groups (e.g., methyl in the target compound) favor bioavailability .

Physicochemical Properties

- Melting Points : Benzofuran derivatives with polar groups (e.g., hydroxyl in AV28518) typically exhibit higher melting points (>250°C) due to intermolecular H-bonding, while the target compound’s methoxy and methyl groups likely lower its melting point .

- Planarity and Crystal Packing : The benzofuran core in ’s derivative is nearly planar, facilitating dense crystal packing via H-bonding. The target compound’s substituents may disrupt this planarity, altering solid-state properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.